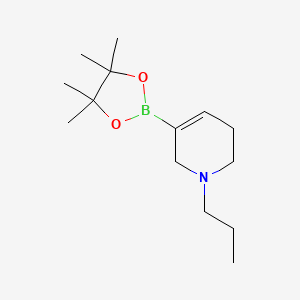
1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydropyridine ring substituted with a propyl group and a dioxaborolan moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine typically involves the reaction of a suitable precursor with a boronic ester. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds. Common reagents used in the synthesis include boronic acids, pinacol, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dioxaborolan moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The dioxaborolan moiety can form reversible covalent bonds with various biomolecules, influencing their activity and function. This interaction can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzotriazole
- 1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine is unique due to its specific substitution pattern and the presence of both a propyl group and a dioxaborolan moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C14H26BNO2 with a molecular weight of 251.17 g/mol. Its structure features a dioxaborolane moiety which is known for its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H26BNO2 |
| Molecular Weight | 251.17 g/mol |
| CAS Number | 2468620-76-8 |
| Purity | >95% |
Antiparasitic Activity
Research has indicated that compounds similar to this compound exhibit significant antiparasitic activity. For instance, derivatives of the dioxaborolane scaffold have shown effectiveness against malaria parasites. The mechanism involves inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum strains resistant to conventional therapies .
Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. The minimum cell viability observed was around 59% at a concentration of 1.0 µg/mL for certain derivatives . This suggests that modifications on the dioxaborolane structure can enhance or reduce cytotoxic effects.
Case Studies
Case Study 1: Antiparasitic Efficacy
A study evaluated the activity of several dioxaborolane derivatives against Plasmodium falciparum. The results indicated that specific substitutions on the dioxaborolane ring significantly enhanced antiparasitic potency:
- Compound A : EC50 = 0.010 µM (high potency)
- Compound B : EC50 = 0.577 µM (moderate potency)
These findings suggest that structural modifications can lead to improved efficacy against malaria .
Case Study 2: Metabolic Stability
Another investigation focused on the metabolic stability of various dioxaborolane derivatives in human liver microsomes. Compounds with increased lipophilicity showed enhanced metabolic stability:
- Compound C : CL int = 58 µL/min/mg
- Compound D : CL int = 41 µL/min/10^6 cells
This study underscores the relationship between lipophilicity and metabolic stability in designing effective therapeutic agents .
Properties
Molecular Formula |
C14H26BNO2 |
|---|---|
Molecular Weight |
251.17 g/mol |
IUPAC Name |
1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C14H26BNO2/c1-6-9-16-10-7-8-12(11-16)15-17-13(2,3)14(4,5)18-15/h8H,6-7,9-11H2,1-5H3 |
InChI Key |
XPEZSMXJJVCAQE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















